(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride
CAS No.: 1227610-42-5
Cat. No.: VC2723066
Molecular Formula: C9H20Cl2N2
Molecular Weight: 227.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227610-42-5 |
|---|---|
| Molecular Formula | C9H20Cl2N2 |
| Molecular Weight | 227.17 g/mol |
| IUPAC Name | (2S)-1-cyclobutyl-2-methylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1 |
| Standard InChI Key | ROUKMLQHHLVWOM-JZGIKJSDSA-N |
| Isomeric SMILES | C[C@H]1CNCCN1C2CCC2.Cl.Cl |
| SMILES | CC1CNCCN1C2CCC2.Cl.Cl |
| Canonical SMILES | CC1CNCCN1C2CCC2.Cl.Cl |
Introduction
(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride is a chemical compound with a unique structure, featuring a cyclobutyl group attached to a piperazine ring. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications as a building block for more complex molecules and its biological activity.
Synthesis Methods
The synthesis of (2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. A common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. Industrial production may utilize large-scale synthesis methods, including continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions and Applications
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be carried out using hydrogen peroxide or potassium permanganate, while reduction involves reagents like lithium aluminum hydride or sodium borohydride. Nucleophilic substitution reactions occur with halogenated compounds under basic conditions.
Reaction Types Table
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Basic conditions |
| Reduction | Lithium aluminum hydride, sodium borohydride | Neutral conditions |
| Substitution | Halogenated compounds, bases like sodium hydroxide or potassium carbonate | Basic conditions |
Biological Activity and Potential Applications
(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride exhibits potential biological activity, particularly in neuroscience and anticancer research. It may interact with neurotransmitter receptors and influence cell signaling pathways. Preliminary studies suggest significant inhibition of cancer cell proliferation, indicating potential therapeutic applications.
Biological Activity Table
| Application Area | Potential Effects |
|---|---|
| Neuroscience | Modulation of neurotransmitter receptors |
| Anticancer Research | Inhibition of cancer cell proliferation |
Pharmacological Studies
In vivo pharmacokinetic studies have shown that this compound maintains effective concentrations over time, supporting its potential for therapeutic use. Key pharmacokinetic parameters include a maximum concentration (Cmax) of 6.39 µM, an area under the curve (AUC) of 8.5 µM·h, and a half-life of approximately 298 minutes in mouse models.
Pharmacokinetic Parameters Table
| Parameter | Value |
|---|---|
| Cmax (µM) | 6.39 |
| AUC (µM·h) | 8.5 |
| Half-life (minutes) | 298 |
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